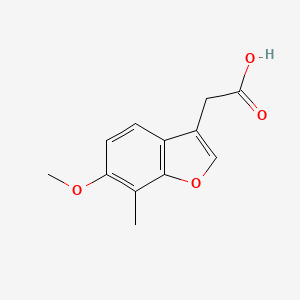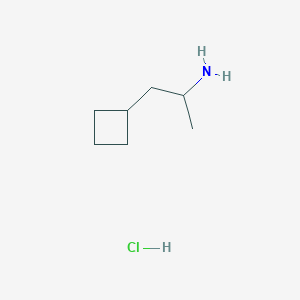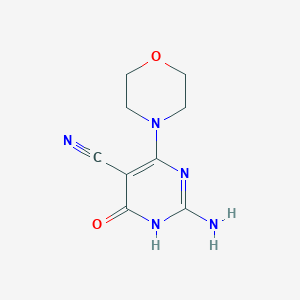
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile
Vue d'ensemble
Description
“2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H11N5O2 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available from the suppliers .Applications De Recherche Scientifique
Pharmacological Activities and Therapeutic Potential
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile is part of a broader class of compounds that exhibit significant pharmacological activities. These activities span from antimicrobial effects to applications in treating various diseases due to their bioactive properties. Although the specific studies on 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile are limited, insights can be drawn from related compounds and their mechanisms of action within the human body and in various scientific applications.
Antimicrobial Potential
Compounds with structural similarities to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile have shown antimicrobial potential. Chitosan, for example, displays antimicrobial activities that could be relevant when considering the broader applications of similar compounds in pharmaceutical formulations or as food preservatives due to their ability to inhibit the growth of harmful microorganisms (Raafat & Sahl, 2009).
Bioactive Peptides
Bioactive peptides, derived from larger protein molecules, influence numerous biological processes, including behavioral, gastrointestinal, and immunological responses. The study of similar compounds can provide a basis for understanding how modifications to peptides and related molecules can enhance their therapeutic applications, including the modulation of bioactive properties for health benefits (Clare & Swaisgood, 2000).
Antioxidant Activity
The investigation into antioxidants and their mechanisms of action remains a significant area of scientific research. Studies on compounds with antioxidant properties, similar to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile, highlight the importance of these molecules in protecting the body from oxidative stress and related diseases. The methodologies for determining antioxidant activity, such as spectrophotometry and electrochemical sensors, offer a framework for assessing the potential benefits of related compounds in medical and dietary applications (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2-amino-4-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANAKURZDJLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NC(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



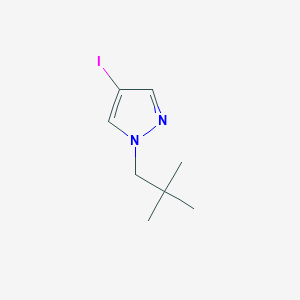
![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

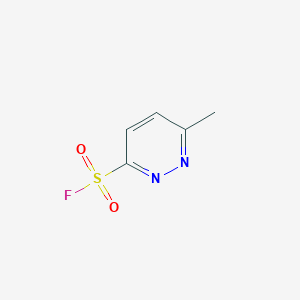
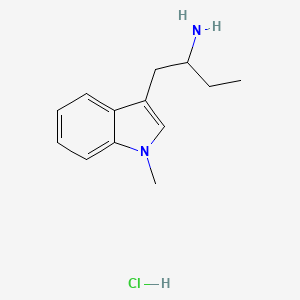
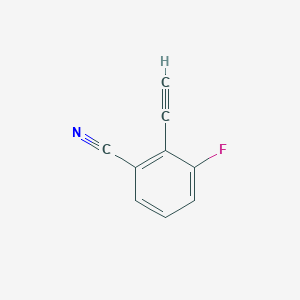
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
![Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1459908.png)


